2-(3-Bromophenyl)-1-cyclohexylethan-1-one
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Overview
Description
2-(3-Bromophenyl)-1-cyclohexylethan-1-one is an organic compound that belongs to the class of aryl ketones It features a bromine atom attached to a phenyl ring, which is further connected to a cyclohexyl group through an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-cyclohexylethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-bromobenzoyl chloride reacts with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1-cyclohexylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-bromobenzoic acid or 3-bromobenzophenone.
Reduction: Formation of 2-(3-bromophenyl)-1-cyclohexylethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenyl)-1-cyclohexylethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1-cyclohexylethan-1-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1-cyclohexylethan-1-one
- 2-(2-Bromophenyl)-1-cyclohexylethan-1-one
- 2-(3-Chlorophenyl)-1-cyclohexylethan-1-one
Uniqueness
2-(3-Bromophenyl)-1-cyclohexylethan-1-one is unique due to the position of the bromine atom on the phenyl ring, which influences its chemical reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
CAS No. |
880648-04-4 |
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Molecular Formula |
C14H17BrO |
Molecular Weight |
281.19 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1-cyclohexylethanone |
InChI |
InChI=1S/C14H17BrO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2 |
InChI Key |
AUPQEZLOMBXUGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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